molecular formula C7H12N2O B1338713 1-(Butan-2-yl)-1H-pyrazol-4-ol CAS No. 75702-87-3

1-(Butan-2-yl)-1H-pyrazol-4-ol

Cat. No.: B1338713
CAS No.: 75702-87-3
M. Wt: 140.18 g/mol
InChI Key: SEGNHXWGASFYIR-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-pyrazol-4-ol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a butan-2-yl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. The molecular formula for this compound is C7H12N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. The reaction typically occurs under acidic or basic conditions, leading to the formation of the pyrazole ring. For instance, the reaction between butan-2-one and hydrazine hydrate in the presence of an acid catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Butan-2-yl)-1H-pyrazol-4-one.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazoles.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 1-(Butan-2-yl)-1H-pyrazol-4-one.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated or alkylated pyrazoles.

Scientific Research Applications

1-(Butan-2-yl)-1H-pyrazol-4-ol has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

1-(Butan-2-yl)-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazol-4-ol: This compound features a phenyl group instead of a butan-2-yl group, leading to different chemical and biological properties.

    1-Methyl-1H-pyrazol-4-ol:

    1-(Butan-2-yl)-1H-pyrazol-3-ol: The hydroxyl group is positioned differently, affecting the compound’s chemical behavior and interactions.

Properties

IUPAC Name

1-butan-2-ylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-6(2)9-5-7(10)4-8-9/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGNHXWGASFYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515315
Record name 1-(Butan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75702-87-3
Record name 1-(1-Methylpropyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75702-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butan-2-yl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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